

# Application Notes and Protocols: Labeling Cysteine Residues with ATTO 565 Maleimide

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## Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

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## Introduction

ATTO 565, a fluorescent label from the rhodamine dye family, is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.<sup>[1][2][3]</sup> These properties make it an ideal candidate for a wide range of applications in life sciences, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).<sup>[1][2]</sup> The maleimide derivative of ATTO 565 is a thiol-reactive probe that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.<sup>[1][2][4][5][6]</sup> This high selectivity allows for precise, site-specific labeling of biomolecules.<sup>[5][6]</sup>

This document provides a detailed protocol for labeling cysteine residues with **ATTO 565 maleimide**, including reaction conditions, purification methods, and storage guidelines.

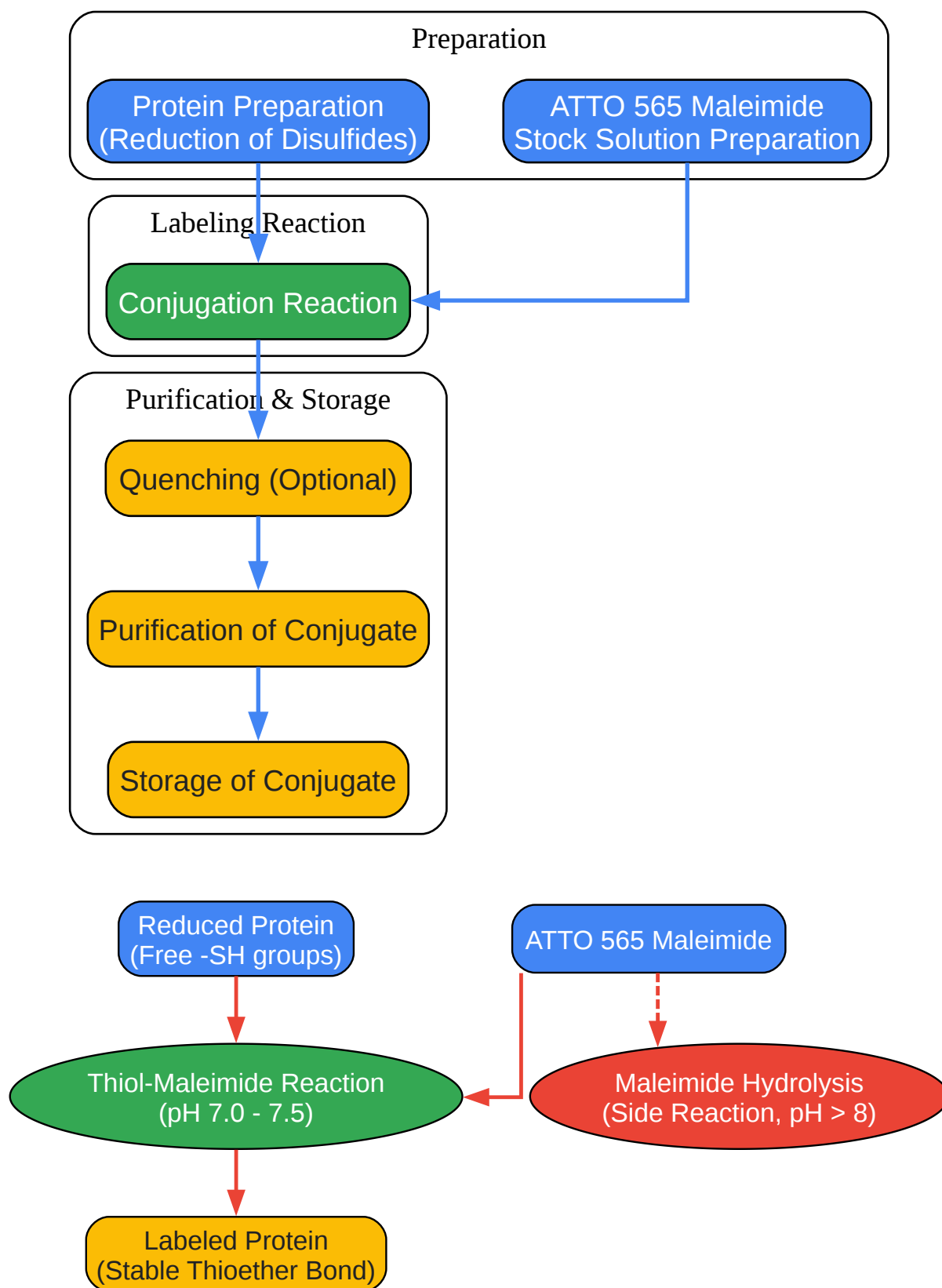
## Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for **ATTO 565 maleimide** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight (MW)	733 g/mol	[1]
Excitation Maximum ( $\lambda_{abs}$ )	564 nm	[2]
Emission Maximum ( $\lambda_{fl}$ )	590 nm	[2]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[2]
Fluorescence Quantum Yield ( $\eta_{fl}$ )	90%	[1]
Fluorescence Lifetime ( $\tau_{fl}$ )	4.0 ns	[1]
Correction Factor at 260 nm (CF260)	0.27	
Correction Factor at 280 nm (CF280)	0.12	

## Experimental Workflow

The overall workflow for labeling cysteine residues with **ATTO 565 maleimide** involves several key steps, from preparation of the protein and dye to the final purification of the conjugate.



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